L-Lyxopyranose

Catalog No.
S8086623
CAS No.
36562-42-2
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lyxopyranose

CAS Number

36562-42-2

Product Name

L-Lyxopyranose

IUPAC Name

(3R,4R,5S)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1

InChI Key

SRBFZHDQGSBBOR-AEQNFAKKSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O

L-lyxopyranose is an L-lyxose in cyclic pyranose form.

L-Lyxopyranose (CAS 36562-42-2) is the six-membered cyclic form of the rare aldopentose L-lyxose. In industrial and advanced laboratory settings, it serves as a critical chiral building block, most notably in the synthesis of L-nucleoside analogs, rare oligosaccharides, and specialized glycoconjugates [1]. From a procurement perspective, the value of L-lyxopyranose lies in its exact stereochemistry (the L-enantiomer with a defined lyxo-configuration) and its stable crystalline solid state. These properties enable precise stoichiometric control and eliminate the need for complex, low-yield epimerization steps that are otherwise required when starting from more common pentoses.

Substituting L-lyxopyranose with cheaper alternatives fails due to strict biological and synthetic requirements. While D-lyxose is substantially less expensive and often used for initial synthetic route scouting, it yields D-nucleosides, which possess fundamentally different pharmacological, toxicity, and nuclease-resistance profiles compared to the target L-nucleoside active pharmaceutical ingredients (APIs) [1]. Attempting to substitute with L-arabinose, a C2 epimer, requires complex catalytic epimerization steps that typically yield less than 25% of the desired lyxo-isomer, introducing severe bottlenecks in throughput and purification [2]. Furthermore, utilizing amorphous or mixed-isomer syrups instead of the defined crystalline pyranose form introduces critical stoichiometric errors during the moisture-sensitive protection reactions that initiate nucleoside synthesis.

Strict Enantiomeric Requirement for L-Nucleoside API Production

While D-lyxose is frequently utilized to develop and optimize synthetic procedures due to its lower cost, it cannot substitute for L-lyxopyranose in the actual production of L-nucleoside analogs. L-nucleosides synthesized from L-lyxopyranose exhibit the distinct metabolic stability and nuclease evasion profiles required for antiviral efficacy. Procurement must transition to the L-enantiomer for final API synthesis, as the D-enantiomer yields completely different biological entities [1].

Evidence DimensionFinal API Stereochemistry and Biological Profile
Target Compound DataL-Lyxopyranose yields target L-nucleoside analogs with required pharmacological activity.
Comparator Or BaselineD-Lyxose yields D-nucleosides with inverted biological recognition.
Quantified Difference100% inversion of macroscopic biological activity (L- vs D- pharmacological profile).
ConditionsPreclinical API synthesis and biological evaluation.

Buyers must procure the exact L-enantiomer for final API production to ensure target efficacy, regardless of the cost differential with the D-isomer used during method development.

Elimination of Low-Yield Epimerization from C2 Analogs

L-arabinose is a common, inexpensive C2 epimer of L-lyxose. However, synthesizing the lyxo-configuration from L-arabinose requires catalytic epimerization (e.g., via molybdate ions), which typically yields only 18-23% of the desired L-lyxose and necessitates extensive chromatographic separation [1]. Direct procurement of L-lyxopyranose bypasses this bottleneck, providing 100% of the correct stereocenter and significantly improving the overall throughput of downstream syntheses.

Evidence DimensionYield of lyxo-stereocenter
Target Compound Data100% direct availability of the lyxo-configuration.
Comparator Or BaselineL-Arabinose epimerization yields only 18-23% L-lyxose.
Quantified DifferenceApproximately 4-to-5-fold increase in effective starting material yield without separation overhead.
ConditionsMolybdate-catalyzed epimerization vs. direct precursor use.

Bypassing the epimerization step drastically reduces labor, solvent use, and time in multi-step carbohydrate and nucleoside syntheses.

Superior Handling and Stoichiometric Precision of the Crystalline Pyranose Form

L-lyxose can exist as an equilibrium mixture of furanose and pyranose forms, often presenting as a hygroscopic syrup that complicates precise measurement. The specific crystalline L-lyxopyranose form provides a stable, non-hygroscopic solid state [1]. This physical property allows for exact stoichiometric weighing and long-term storage without degradation or moisture absorption, which is critical for the initial moisture-sensitive protection reactions (e.g., isopropylidenation) in nucleoside synthesis.

Evidence DimensionMaterial handling and moisture stability
Target Compound DataCrystalline L-lyxopyranose is a stable, weighable, non-hygroscopic solid.
Comparator Or BaselineAmorphous/mixed L-lyxose syrups are highly hygroscopic and difficult to weigh accurately.
Quantified DifferenceElimination of water-weight variability during stoichiometric calculations.
ConditionsAmbient storage and preparation for anhydrous protection reactions.

Ensures high reproducibility and prevents reagent quenching in the critical first steps of air- and moisture-sensitive synthetic routes.

Synthesis of L-Nucleoside Antiviral and Anticancer APIs

Where this compound is the right choice: As the primary chiral starting material for synthesizing L-nucleoside analogs. Its exact L-lyxo stereochemistry is mandatory for achieving the unique nuclease resistance and target binding profiles required in next-generation therapeutics, directly replacing D-lyxose once a synthetic route moves from R&D optimization to actual API production [1].

Development of Rare Oligosaccharides and Bacterial Glycoconjugates

Where this compound is the right choice: In the assembly of specialized bacterial glycolipid models or rare oligosaccharides where the L-lyxo configuration is a native structural motif. It provides the exact stereochemical building block directly, eliminating the need for complex, low-yield epimerization from L-arabinose [2].

Enzymatic Assays and Isomerase Profiling

Where this compound is the right choice: As a highly pure, specific substrate for characterizing rare sugar metabolizing enzymes, such as L-lyxose isomerases or pyranose dehydrogenases. The stable crystalline pyranose form ensures precise molarity in kinetic assays, avoiding the confounding variables introduced by mixed-isomer syrups or contaminating epimers [3].

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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